An In-depth Technical Guide to Benzyl 4-(Benzyloxy)benzoate: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to Benzyl 4-(Benzyloxy)benzoate: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(benzyloxy)benzoate is a versatile aromatic ester that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural architecture, featuring two benzyl groups and a central benzoate core, imparts a range of chemical properties that make it a valuable intermediate in the synthesis of complex molecules and a scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of benzyl 4-(benzyloxy)benzoate, offering insights for its application in research and development.
Chemical Structure and Properties
Benzyl 4-(benzyloxy)benzoate, with the chemical formula C₂₁H₁₈O₃ and a molecular weight of 318.37 g/mol , is characterized by a central phenyl ring substituted at the 1 and 4 positions. One position is occupied by a benzyl ester group, while the other is linked to a benzyloxy group (a benzyl ether). This arrangement of aromatic rings and flexible ether and ester linkages defines its physicochemical properties.
Systematic Name: Benzyl 4-(benzyloxy)benzoate CAS Number: 56442-22-9 Synonyms: p-Benzyloxybenzoic acid benzyl ester, 4-Benzyloxybenzoic acid benzyl ester
The presence of both an ether and an ester functional group dictates the reactivity of the molecule, offering two key sites for chemical modification. The benzyl groups, in particular, are notable for their utility as protecting groups in organic synthesis, which can be selectively cleaved under specific reaction conditions.
Visualizing the Core Structure
To better understand the spatial arrangement and connectivity of atoms in benzyl 4-(benzyloxy)benzoate, the following diagram illustrates its two-dimensional structure.
Caption: 2D Structure of Benzyl 4-(Benzyloxy)benzoate.
Physicochemical Properties
A summary of the key physicochemical properties of benzyl 4-(benzyloxy)benzoate is presented in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₃ | [1] |
| Molecular Weight | 318.37 g/mol | [1] |
| CAS Number | 56442-22-9 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 117-119 °C | |
| Boiling Point | ~460 °C (estimated) | |
| Solubility | Soluble in common organic solvents | |
| (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water. |
Synthesis of Benzyl 4-(Benzyloxy)benzoate
The synthesis of benzyl 4-(benzyloxy)benzoate can be strategically approached in two main steps, leveraging well-established organic reactions: the formation of the ether linkage followed by the creation of the ester bond, or vice versa. The most common and efficient pathway involves a two-step sequence starting from 4-hydroxybenzoic acid.
Synthetic Pathway Overview
The logical synthesis of benzyl 4-(benzyloxy)benzoate typically proceeds as follows:
-
Williamson Ether Synthesis: Formation of the benzyl ether by reacting the hydroxyl group of a benzoic acid derivative with a benzyl halide.
-
Fischer Esterification: Conversion of the resulting carboxylic acid into a benzyl ester using benzyl alcohol under acidic conditions.
This sequence is generally preferred as it protects the potentially reactive hydroxyl group early in the synthesis.
Caption: Synthetic workflow for Benzyl 4-(benzyloxy)benzoate.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Benzyloxy)benzoic acid via Williamson Ether Synthesis
This initial step involves the O-alkylation of 4-hydroxybenzoic acid with benzyl bromide. The use of a suitable base is critical to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the benzyl bromide.
Materials:
-
4-Hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzoic acid in acetone, add potassium carbonate in excess.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-(benzyloxy)benzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Step 2: Synthesis of Benzyl 4-(benzyloxy)benzoate via Fischer Esterification
The second step is the acid-catalyzed esterification of 4-(benzyloxy)benzoic acid with benzyl alcohol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of benzyl alcohol can be used, or water can be removed as it is formed.
Materials:
-
4-(Benzyloxy)benzoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene or another suitable solvent for azeotropic removal of water
-
Sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(benzyloxy)benzoic acid in an excess of benzyl alcohol and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux, and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure benzyl 4-(benzyloxy)benzoate.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex in the aromatic region due to the presence of three distinct phenyl rings.
-
Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.1 ppm, corresponding to the protons of the three benzene rings. The protons on the central benzoate ring will likely appear as two doublets due to the para-substitution pattern.
-
Benzyloxy Methylene Protons (-O-CH₂-Ph): A singlet at approximately δ 5.1 ppm.
-
Benzyl Ester Methylene Protons (-COO-CH₂-Ph): A singlet at approximately δ 5.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal around δ 166 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals in the region of δ 114-163 ppm.
-
Benzyloxy Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.
-
Benzyl Ester Methylene Carbon (-COO-CH₂-Ph): A signal around δ 67 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the ester and ether functional groups.
-
C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong absorptions in the region of 1250-1000 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): A peak at m/z = 318, corresponding to the molecular weight of benzyl 4-(benzyloxy)benzoate.
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the benzyl group (m/z = 91), the benzyloxy group (m/z = 107), and other characteristic fragments.
Reactivity and Applications in Drug Development
The chemical reactivity of benzyl 4-(benzyloxy)benzoate is centered around its ester and ether linkages. These functional groups can be selectively cleaved, making this molecule a useful intermediate in multi-step syntheses.
Key Reactions
-
Hydrolysis of the Ester: The benzyl ester can be hydrolyzed under basic or acidic conditions to yield 4-(benzyloxy)benzoic acid and benzyl alcohol.
-
Hydrogenolysis of the Benzyl Groups: Both the benzyl ether and benzyl ester groups can be cleaved by catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst). This is a particularly useful deprotection strategy in organic synthesis as it proceeds under mild conditions.[2]
Role in Medicinal Chemistry
The 4-(benzyloxy)benzoyl and 4-(benzyloxy)benzyl moieties are recognized as important pharmacophores in the development of new therapeutic agents. Derivatives containing this core structure have been investigated for a range of biological activities, most notably as anticonvulsant agents.[2] The lipophilic nature of the benzyl groups can enhance the ability of a drug candidate to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.
Research has shown that various aminoalkanol derivatives of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl] moieties exhibit significant anticonvulsant activity in animal models.[2] These findings highlight the potential of benzyl 4-(benzyloxy)benzoate as a key starting material for the synthesis of a new class of central nervous system-active compounds.
Conclusion
Benzyl 4-(benzyloxy)benzoate is a molecule of significant synthetic utility and potential pharmacological relevance. Its well-defined structure and predictable reactivity make it an important building block for organic chemists. The straightforward synthetic routes, primarily involving Williamson ether synthesis and Fischer esterification, allow for its accessible preparation in the laboratory. The demonstrated anticonvulsant activity of its derivatives underscores its importance as a scaffold in drug discovery, warranting further investigation into its potential applications in the development of novel therapeutics. This guide provides a foundational understanding of this compound, intended to support and inspire further research in this promising area.
References
- Waszkielewicz, A. M., et al. (2007). Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl] aminoalkanol derivatives. Acta Poloniae Pharmaceutica, 64(2), 147-157.
- Waszkielewicz, A. M., et al. (2007). Preliminary evaluation of anticonvulsant activity of some 4-(benzyloxy)-benzamides. Acta Poloniae Pharmaceutica, 64(3), 231-236.
